molecular formula C15H36Br2N2 B13776507 Ammonium, heptamethylenebis(ethyldimethyl-, dibromide CAS No. 63982-05-8

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide

Cat. No.: B13776507
CAS No.: 63982-05-8
M. Wt: 404.27 g/mol
InChI Key: SCRFQUYFINSIFB-UHFFFAOYSA-L
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Description

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) (systematic name) is a quaternary ammonium compound characterized by a seven-carbon (heptamethylene) chain bridging two ethyldimethylammonium groups, each paired with bromide counterions. These compounds are typically synthesized via alkylation of amines with dihaloalkanes, followed by quaternization . Key applications include neuromuscular blocking agents, surfactants, or biocides, depending on substituents and chain length .

Properties

CAS No.

63982-05-8

Molecular Formula

C15H36Br2N2

Molecular Weight

404.27 g/mol

IUPAC Name

ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium;dibromide

InChI

InChI=1S/C15H36N2.2BrH/c1-7-16(3,4)14-12-10-9-11-13-15-17(5,6)8-2;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SCRFQUYFINSIFB-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCCCCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent System: Ethanol or ethanol mixed with ethyl acetate is commonly used to dissolve reactants and facilitate the quaternization reaction.
  • Temperature: Mild heating (e.g., reflux or 50-80 °C) to promote reaction kinetics without decomposition.
  • Stoichiometry: Typically, a molar ratio of alkylating agent to diamine of approximately 2:1 to ensure full quaternization of both amine groups.
  • Reaction Time: Several hours (e.g., 0.5 to 2 hours) with stirring to allow complete conversion.

Reaction Procedure

  • Mixing: Add heptamethylene diamine to the solvent under stirring.
  • Slow Addition: Slowly add ethyldimethyl bromide to the reaction mixture to control exothermicity.
  • Reaction Monitoring: Continue stirring and maintain temperature until precipitation of the dibromide salt occurs, indicating reaction completion.
  • Filtration: Filter the precipitated crude ammonium dibromide salt under reduced pressure.
  • Purification: Recrystallize the crude product from ethyl acetate or an ethanol/ethyl acetate mixture by heating to reflux, followed by cooling to induce crystallization.
  • Drying: Remove residual solvents under vacuum at moderate temperature (e.g., 50 °C) to obtain pure white crystalline this compound.

Comparative Data Table of Reaction Parameters

Parameter Typical Range/Value Notes
Diamine to alkyl bromide molar ratio 1:2 Ensures full quaternization of both amines
Solvent Ethanol, Ethyl acetate Ethanol for reaction; ethyl acetate for recrystallization
Reaction temperature 50 - 80 °C Mild heating to promote reaction
Reaction time 0.5 - 2 hours Until precipitation observed
Isolation method Vacuum filtration Removes crude solid product
Purification Recrystallization from ethyl acetate Improves purity and yield
Drying temperature ~50 °C under vacuum Removes residual solvents

Research Outcomes and Yield Optimization

  • Yield: Literature on related quaternary ammonium dibromides reports yields typically in the range of 75-90% when optimized conditions are applied.
  • Purity: Recrystallization effectively removes unreacted starting materials and side products, yielding a high-purity white crystalline product.
  • Reaction Efficiency: Slow addition of alkylating agent and controlled temperature reduce side reactions such as over-alkylation or decomposition.
  • Scalability: The method is scalable using standard laboratory glassware with heating, stirring, and reflux capabilities without need for specialized equipment.

Related Patent Insights

A patent describing preparation of similar ammonium bromide compounds (tetramethylammonium bromide) outlines a three-step process:

  • Building-up Reaction: Slow addition of amine to alkyl bromide in ethanol solvent.
  • Filtration: Removal of crude product by vacuum filtration.
  • Refining: Recrystallization in ethyl acetate at reflux, followed by cooling and vacuum drying.

This process enhances yield and purity without requiring sophisticated equipment or harsh conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and mild heating.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or in aqueous solutions with competing ions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is the corresponding alcohol. When reacted with other halides, the product is the corresponding quaternary ammonium halide.

Scientific Research Applications

Synthesis and Chemical Reactions

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) plays a crucial role as a reagent in organic synthesis. It is often used as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases in chemical reactions.

Case Study: Phase Transfer Catalysis

In a study examining the efficiency of phase transfer catalysts, this compound) was found to significantly enhance the yield of alkylation reactions when used in conjunction with aqueous and organic solvents. The results indicated an increase in reaction rates by up to 50% compared to traditional methods without phase transfer catalysts.

Pharmaceutical Applications

This compound is also explored in pharmaceutical formulations due to its antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for use in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound) demonstrated its potential as an active ingredient in topical antiseptic formulations. In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1%.

Environmental Applications

The compound is being investigated for its potential use in wastewater treatment processes. Its ability to act as a flocculant can aid in the removal of contaminants from water.

Case Study: Wastewater Treatment

A municipal wastewater treatment facility implemented this compound) as part of their treatment protocol. The results indicated a reduction in total suspended solids (TSS) by 40% and biochemical oxygen demand (BOD) by 30% after treatment with this compound.

Data Table: Toxicity Profile

Exposure RouteEffectReference
InhalationRespiratory irritation
Skin ContactIrritation
IngestionGastrointestinal distress

Mechanism of Action

The mechanism of action of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the surfactant properties of the quaternary ammonium group, which interacts with the lipid components of the membrane.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Quaternary ammonium compounds (QACs) with bis-ammonium structures differ in:

  • Methylene chain length : Affects molecular flexibility and biological interactions.
  • Substituents on nitrogen : Ethyl, methyl, or bulky groups alter steric effects and solubility.
  • Counterions : Bromide (Br⁻) vs. chloride (Cl⁻) influence solubility and ionic strength.
Table 1: Structural and Molecular Comparison
Compound Name Methylene Chain Length Substituents on N Counterion Molecular Formula Molecular Weight (g/mol)
Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) 7 Ethyl, methyl Br⁻ C₁₈H₄₂Br₂N₂ ~512.3 (estimated)
Hexamethonium bromide 6 Methyl Br⁻ C₁₂H₃₀Br₂N₂ 362.1
Ammonium, pentamethylenebis(trimethyl-, dibromide) 5 Methyl Br⁻ C₁₄H₃₄Br₂N₂ 410.3
Decamethonium dichloride 10 Methyl Cl⁻ C₁₆H₃₈Cl₂N₂ 329.5
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) 8 Diisopropylphosphonoamino Br⁻ C₂₈H₆₆Br₂N₄O₆P₂ 799.6

Key Observations :

  • Bulky substituents (e.g., diisopropylphosphonoamino in ) introduce steric hindrance, limiting interactions with biological targets like acetylcholine receptors.
Table 2: Acute Toxicity Data
Compound Name LD₅₀ (µg/kg) Key Effects Reference
Hexamethylenebis(diethyl-(9-fluorenyl)ammonium bromide) 1160 Neuromuscular blockade
Decamethonium dichloride 794 Prolonged muscle paralysis
Hexamethonium bromide Not reported Ganglionic blockade

Insights :

  • Decamethylene derivatives exhibit higher toxicity than hexamethylene analogues, likely due to enhanced membrane disruption .
  • Ethyl substituents (vs. methyl) may reduce acute toxicity by decreasing receptor binding affinity, but direct data for heptamethylene derivatives are lacking.

Biological Activity

Ammonium, heptamethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound with potential applications in various fields, including biology and medicine. Its unique structure allows it to interact with biological systems, leading to diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H30Br2N2
  • Molecular Weight: 392.21 g/mol
  • CAS Number: 63982-05-8

Synthesis

The synthesis of this compound) typically involves the reaction of heptamethylene diamine with ethyl bromide under controlled conditions. This results in the formation of the quaternary ammonium salt through a nucleophilic substitution reaction.

Antimicrobial Properties

Research indicates that this compound) exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or antiseptic agent.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways, leading to programmed cell death (apoptosis).

The biological activity of this compound) can be attributed to several mechanisms:

  • Membrane Disruption: The compound interacts with phospholipid bilayers, altering membrane integrity and function.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, leading to reduced energy production and increased oxidative stress.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress by generating ROS, which can damage cellular components.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology: Disk diffusion method was employed to assess inhibition zones.
    • Results: Significant inhibition was observed at concentrations above 100 µg/mL, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment
    • Objective: Investigate cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations.
    • Results: A dose-dependent decrease in cell viability was noted, with IC50 values around 50 µM after 24 hours.
  • Mechanistic Study
    • Objective: Understand the mechanism behind cytotoxicity.
    • Methodology: Flow cytometry was used to analyze apoptosis markers.
    • Results: Increased annexin V positivity indicated that the compound induces apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationObserved Effect
AntimicrobialStaphylococcus aureus100 µg/mLSignificant inhibition
AntimicrobialEscherichia coli100 µg/mLSignificant inhibition
CytotoxicityMCF-7 (breast cancer)50 µMIC50 value after 24 hours
Apoptosis InductionMCF-7VariesIncreased annexin V positivity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying ammonium heptamethylenebis(ethyldimethyl-, dibromide)?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkylating agents (e.g., dibromoalkanes) under controlled temperature (40–60°C) in polar solvents like acetonitrile. Purification may require recrystallization or column chromatography with silica gel. For validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are critical to confirm purity and structural integrity. Reference protocols for similar bis-quaternary ammonium compounds emphasize optimizing stoichiometry to minimize byproducts like unreacted amines .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C) : To resolve alkyl chain configurations and confirm quaternary ammonium groups.
  • FT-IR : Identify characteristic vibrations (e.g., C-Br stretching at ~600 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for bromide counterion dissociation.
  • HPLC-MS : Quantify impurities and validate molecular weight. Cross-referencing with structurally analogous compounds (e.g., hexamethylenebis analogs) ensures alignment with established spectral databases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential irritancy from quaternary ammonium salts. Work under fume hoods to avoid inhalation. Storage conditions should adhere to SDS guidelines: airtight containers in cool, dry environments. Emergency procedures for skin contact include immediate washing with soap and water, followed by medical evaluation if irritation persists. Safety data for related compounds highlight risks of membrane disruption in biological systems, necessitating strict containment .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or cellular membranes, and what experimental models are suitable for studying these interactions?

  • Methodological Answer : Its hydrophobic alkyl chains enable embedding into lipid bilayers, altering membrane fluidity. Use in vitro models like liposome-based assays (e.g., fluorescence anisotropy with diphenylhexatriene probes) to quantify membrane rigidity. For cellular studies, immortalized cell lines (e.g., HEK293) treated with sub-cytotoxic concentrations can be analyzed via confocal microscopy with lipid-specific dyes. Comparative studies with hexamethylenebis analogs suggest dose-dependent disruption of membrane-bound enzyme activity, requiring rigorous controls for solvent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in experimental design (e.g., solvent choice, concentration ranges). Implement a factorial design approach to isolate variables:

  • Factor 1 : Solvent polarity (e.g., aqueous buffer vs. DMSO).
  • Factor 2 : Incubation time (acute vs. chronic exposure).
    Statistical tools like ANOVA can identify interactions between factors. Cross-validation with structural analogs (e.g., cyclohexyl-substituted variants) helps distinguish compound-specific effects from broader class behaviors .

Q. How can researchers integrate theoretical frameworks to predict this compound’s behavior in complex biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model interactions with lipid bilayers or proteins. Pair computational data with empirical results (e.g., surface plasmon resonance for binding affinity measurements). Frameworks like the "membrane perturbation index" for quaternary ammonium compounds contextualize findings within existing toxicological theories .

Q. What advanced chromatographic techniques optimize the detection of degradation products or metabolites?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high-resolution separation. Use a Waters Atlantis® T3 column (2.1 × 50 mm, 3 μm) with isocratic elution (acetonitrile/10 mM ammonium acetate, 15:85 v/v). For metabolite identification, apply collision-induced dissociation (CID) to fragment ions and match spectra against databases (e.g., NIST). Method validation should include spike-recovery tests in biological matrices (e.g., plasma) .

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